Cas no 875459-56-6 (2-[(1-Cyanocyclohexyl)amino]-1-methyl-2-oxoethyl 2-[2-(4-hydroxyphenyl)diazenyl]benzoate)

2-[(1-Cyanocyclohexyl)amino]-1-methyl-2-oxoethyl 2-[2-(4-hydroxyphenyl)diazenyl]benzoate structure
875459-56-6 structure
商品名:2-[(1-Cyanocyclohexyl)amino]-1-methyl-2-oxoethyl 2-[2-(4-hydroxyphenyl)diazenyl]benzoate
CAS番号:875459-56-6
MF:C23H24N4O4
メガワット:420.461065292358
CID:5421570
PubChem ID:135558275

2-[(1-Cyanocyclohexyl)amino]-1-methyl-2-oxoethyl 2-[2-(4-hydroxyphenyl)diazenyl]benzoate 化学的及び物理的性質

名前と識別子

    • EN300-26686950
    • AKOS001170719
    • [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-hydroxyphenyl)diazenyl]benzoate
    • Z17873911
    • 1-[(1-cyanocyclohexyl)carbamoyl]ethyl 2-[2-(4-hydroxyphenyl)diazen-1-yl]benzoate
    • AKOS030724064
    • 875459-56-6
    • 2-[(1-Cyanocyclohexyl)amino]-1-methyl-2-oxoethyl 2-[2-(4-hydroxyphenyl)diazenyl]benzoate
    • インチ: 1S/C23H24N4O4/c1-16(21(29)25-23(15-24)13-5-2-6-14-23)31-22(30)19-7-3-4-8-20(19)27-26-17-9-11-18(28)12-10-17/h3-4,7-12,16,28H,2,5-6,13-14H2,1H3,(H,25,29)
    • InChIKey: YPGVPGLHYKKTEO-UHFFFAOYSA-N
    • ほほえんだ: C(OC(C)C(NC1(C#N)CCCCC1)=O)(=O)C1=CC=CC=C1N=NC1=CC=C(O)C=C1

計算された属性

  • せいみつぶんしりょう: 420.17975526g/mol
  • どういたいしつりょう: 420.17975526g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 31
  • 回転可能化学結合数: 7
  • 複雑さ: 702
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 124Ų

じっけんとくせい

  • 密度みつど: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 712.6±60.0 °C(Predicted)
  • 酸性度係数(pKa): 8.79±0.15(Predicted)

2-[(1-Cyanocyclohexyl)amino]-1-methyl-2-oxoethyl 2-[2-(4-hydroxyphenyl)diazenyl]benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26686950-0.05g
1-[(1-cyanocyclohexyl)carbamoyl]ethyl 2-[2-(4-hydroxyphenyl)diazen-1-yl]benzoate
875459-56-6 95.0%
0.05g
$212.0 2025-03-20

2-[(1-Cyanocyclohexyl)amino]-1-methyl-2-oxoethyl 2-[2-(4-hydroxyphenyl)diazenyl]benzoate 関連文献

2-[(1-Cyanocyclohexyl)amino]-1-methyl-2-oxoethyl 2-[2-(4-hydroxyphenyl)diazenyl]benzoateに関する追加情報

Compound 875459-56-6: 2-[(1-Cyanocyclohexyl)amino]-1-methyl-2-oxoethyl 2-[2-(4-hydroxyphenyl)diazenyl]benzoate

The compound with CAS number 875459-56-6, known as 2-[(1-Cyanocyclohexyl)amino]-1-methyl-2-oxoethyl 2-[2-(4-hydroxyphenyl)diazenyl]benzoate, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a cyanocyclohexyl group, an amino functionality, and a diazenyl moiety. These structural features contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of such compounds in the development of novel therapeutic agents. The presence of the 4-hydroxyphenyl group suggests potential applications in antioxidant therapies, as phenolic hydroxyl groups are known for their ability to scavenge free radicals. Additionally, the diazenyl moiety (diazenyl) may play a role in modulating cellular signaling pathways, making this compound a promising candidate for drug design targeting inflammatory diseases and oxidative stress-related conditions.

The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Researchers have optimized these processes to achieve high yields and purity, ensuring that the compound is suitable for advanced biological assays. The integration of computational chemistry tools has further enhanced the understanding of its molecular interactions, providing insights into its pharmacokinetic properties.

In terms of applications, this compound has shown potential in the field of medicinal chemistry. Its ability to interact with specific biological targets makes it a valuable tool for studying disease mechanisms. For instance, studies have demonstrated its efficacy in inhibiting key enzymes involved in neurodegenerative diseases, such as Alzheimer's disease. Furthermore, its structural versatility allows for modifications that could enhance bioavailability and reduce off-target effects.

The compound's stability under various conditions is another critical factor influencing its utility. Research indicates that it exhibits good thermal stability and resistance to photodegradation, which are essential properties for pharmaceutical formulations. Additionally, its solubility characteristics make it suitable for formulation into tablets, capsules, or injectable solutions.

In conclusion, the compound with CAS number 875459-56-6 represents a significant advancement in organic synthesis and drug discovery. Its unique structure and functional groups position it as a promising candidate for developing innovative therapeutic agents. Continued research into its biological activities and pharmacological profiles will undoubtedly unlock new opportunities for its application in medicine and beyond.

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